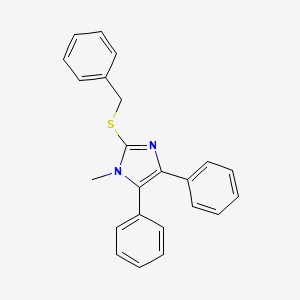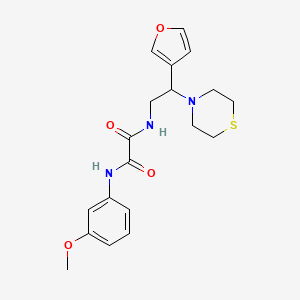
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor works by binding to the active site of this compound enzyme and inhibiting its demethylase activity on RNA molecules. This leads to the accumulation of m6A-modified RNA, which in turn affects the expression of genes involved in energy metabolism and adipogenesis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a range of biochemical and physiological effects, including the reduction of body weight, improvement of glucose homeostasis, and reduction of adiposity in animal models of obesity. This compound inhibitor has also been shown to affect the expression of genes involved in energy metabolism and adipogenesis, as well as the levels of circulating hormones such as leptin and insulin.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor has several advantages for lab experiments, including its specificity for this compound enzyme, its ease of synthesis, and its potential therapeutic applications. However, this compound inhibitor also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its effects on other RNA-modifying enzymes, and the exploration of its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound inhibitor for therapeutic use.
In conclusion, this compound inhibitor is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are needed to determine its safety and efficacy for clinical use, as well as its potential for use in the treatment of other diseases.
Méthodes De Synthèse
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor is synthesized through a multi-step process that involves the reaction of furan-3-yl-thiomorpholine with 3-methoxybenzaldehyde, followed by the addition of oxalyl chloride and triethylamine. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)-N2-(3-methoxyphenyl)oxalamide inhibitor has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and related metabolic disorders. This compound, the target enzyme of this compound inhibitor, is an RNA demethylase that plays a crucial role in regulating energy homeostasis and adipogenesis. Inhibition of this compound activity by this compound inhibitor has been shown to reduce body weight, improve glucose homeostasis, and reduce adiposity in animal models of obesity.
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-25-16-4-2-3-15(11-16)21-19(24)18(23)20-12-17(14-5-8-26-13-14)22-6-9-27-10-7-22/h2-5,8,11,13,17H,6-7,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIGCHZJTZLDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-ethoxy-5-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2596968.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2596970.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)
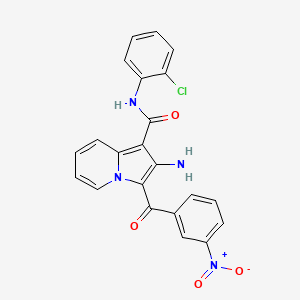
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)

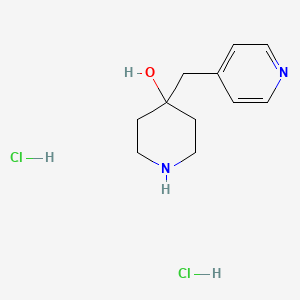
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
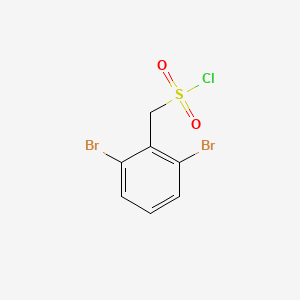
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
